3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline
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Overview
Description
3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline is a heterocyclic compound that features a pyridine ring, a triazole ring, and an aniline group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It has been suggested that similar compounds can effectively interact with their targets through various mechanisms . For instance, some compounds can promote C–H amination mediated by cupric acetate .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities . For instance, some compounds have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Biochemical Analysis
Biochemical Properties
3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to form complexes with metal ions such as manganese, copper, and cadmium, which can influence its reactivity and biological activity . The interactions between this compound and these metal ions can lead to the formation of coordination chains and grid-like complexes, which can affect the compound’s biochemical properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells . Additionally, this compound has been shown to impact the expression of genes related to cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, leading to either inhibition or activation of their activity . The compound’s ability to form complexes with metal ions also plays a significant role in its molecular mechanism of action. These interactions can result in changes in gene expression and alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound’s stability can be affected by various environmental conditions, such as temperature and pH . Over time, the degradation of this compound can lead to changes in its biochemical properties and cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At higher doses, it can cause toxic or adverse effects, including disruption of cellular processes and damage to tissues . Understanding the dosage effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with these enzymes can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism . These interactions are essential for understanding the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline typically involves the formation of the triazole ring followed by the introduction of the pyridine and aniline groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the triazole ring, which is then further functionalized to introduce the aniline group .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available raw materials. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aniline and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine or aniline rings .
Scientific Research Applications
3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also feature a pyridine ring and are studied for their medicinal properties.
Uniqueness
3-(5-(pyridin-2-yl)-1H-1,2,4-triazol-3-yl)aniline is unique due to the presence of both the triazole and aniline groups, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-10-5-3-4-9(8-10)12-16-13(18-17-12)11-6-1-2-7-15-11/h1-8H,14H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUDJJUJMHFDQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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